1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound featuring a tert-butyl group, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
The synthesis of 1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butylphenyl intermediate: This involves the reaction of tert-butylbenzene with a suitable electrophile to introduce the tert-butyl group.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with a methoxyphenyl compound under suitable conditions.
Formation of the tetrazole ring: This step involves the cyclization of the intermediate with azide compounds to form the tetrazole ring.
Final coupling reaction: The final step involves the coupling of the intermediate with an isocyanate compound to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and the urea linkage play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with similar compounds such as:
1-(4-(tert-butyl)phenyl)-3-((1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)methyl)urea: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and binding properties.
1-(4-(tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: This compound has a chloro group, which can influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-20(2,3)14-5-7-15(8-6-14)22-19(27)21-13-18-23-24-25-26(18)16-9-11-17(28-4)12-10-16/h5-12H,13H2,1-4H3,(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSISZRZXMTORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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